molecular formula C11H12N2S2 B119025 [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-30-4

[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

Cat. No. B119025
M. Wt: 236.4 g/mol
InChI Key: RHEHLHMJKOWAAM-UHFFFAOYSA-N
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Description

[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide, also known as DPC, is a chemical compound with potential applications in scientific research. It is a cyanamide derivative that has been shown to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key metabolic pathways. Specifically, [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to inhibit the growth of bacteria, particularly Gram-positive bacteria. It has also been shown to have insecticidal activity.

Advantages And Limitations For Lab Experiments

One advantage of using [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. Additionally, its antimicrobial and insecticidal activity make it a useful tool for investigating the mechanisms of action of these types of agents. However, one limitation of using [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in lab experiments is its potential toxicity. Care must be taken to ensure that appropriate safety measures are in place when working with this compound.

Future Directions

There are several potential future directions for research involving [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide. One area of interest is the development of [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide derivatives with improved potency and selectivity for specific targets. Additionally, further investigation into the mechanism of action of [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is warranted to better understand its potential therapeutic applications. Finally, the development of novel drug delivery systems for [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide may enhance its efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide involves the reaction of 2,6-dimethylphenyl isothiocyanate with cyanamide in the presence of a base. The resulting product is [(2,6-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide. The reaction is carried out in a solvent such as ethanol or methanol and typically requires refluxing for several hours.

Scientific Research Applications

[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity and may have potential as a therapeutic agent for the treatment of cancer. Additionally, [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been studied for its potential as an antimicrobial agent, particularly against Gram-positive bacteria. It has also been investigated for its potential as an insecticide.

properties

IUPAC Name

[(2,6-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-8-5-4-6-9(2)10(8)15-11(14-3)13-7-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEHLHMJKOWAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)SC(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375667
Record name [(2,6-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

CAS RN

152382-30-4
Record name Carbonimidodithioic acid, cyano-, 2,6-dimethylphenyl methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152382-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2,6-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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